1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione
Description
1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione is a synthetic indole derivative characterized by a 1,2-dione (oxalyl) backbone. The compound features a 1H-indol-3-yl group substituted at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl moiety and at the 2-position with a 3-methylpiperidin-1-yl group. Its molecular formula is C₁₆H₁₈N₂O₂, with a molar mass of 270.33 g/mol .
The structural complexity arises from the combination of a seven-membered azepane ring (a secondary amine) and a six-membered 3-methylpiperidine ring, both linked via the ethane-1,2-dione core. The indole moiety is a privileged scaffold in medicinal chemistry, often associated with bioactivity in CNS disorders, cancer, and inflammation .
Synthetic routes for analogous compounds involve iron-catalyzed acylation of indoles or condensation of oxalyl chloride with pre-functionalized amines .
Properties
IUPAC Name |
1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(3-methylpiperidin-1-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-18-9-8-14-26(15-18)24(30)23(29)20-16-27(21-11-5-4-10-19(20)21)17-22(28)25-12-6-2-3-7-13-25/h4-5,10-11,16,18H,2-3,6-9,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEUJZOEEWCMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 576.71 g/mol. The structure features an indole ring, an azepane moiety, and a piperidine group, which contribute to its pharmacological properties.
Research indicates that this compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in cellular signaling pathways. The compound may modulate receptor activity, influencing physiological responses such as inflammation and neurotransmission .
- Enzymatic Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may affect mitochondrial dehydrogenases involved in fatty acid metabolism and steroid hormone regulation .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits:
- Antioxidant Activity : It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
In Vivo Studies
Animal model studies have indicated that the compound can:
- Reduce Tumor Growth : In xenograft models, treatment with the compound resulted in significant tumor size reduction, indicating potential anti-cancer properties.
- Modulate Neurological Functions : Behavioral tests suggest improvements in cognitive functions and reductions in anxiety-like behaviors in rodent models, pointing to neuroprotective effects.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study published in Journal of Medicinal Chemistry reported that derivatives of indole compounds similar to this structure showed promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Neurological Disorders : Research published in Neuropharmacology indicated that compounds with similar structural features demonstrated efficacy in models of Alzheimer's disease by reducing amyloid-beta accumulation and improving cognitive function .
Data Table of Biological Activities
Comparison with Similar Compounds
Key Observations:
- Ring Size and Flexibility : The target compound’s azepane (7-membered) and 3-methylpiperidine (6-membered) groups provide greater conformational flexibility compared to rigid pyrrolidine (5-membered) analogs .
- Biological Relevance : Benzylpiperazine derivatives (e.g., ) exhibit anticancer activity, suggesting that bulkier substituents may enhance target engagement .
Anticancer Activity:
- Derivatives like 1-(4-diarylmethylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (logP ~2.5) show IC₅₀ values <10 µM against leukemia cells, attributed to the diarylmethylpiperazine group’s ability to intercalate DNA .
- The target compound’s azepane group may mimic cyclic amines in kinase inhibitors (e.g., CDK4/6 inhibitors), though specific activity data are unavailable .
Limitations and Opportunities
- Data Gaps : Pharmacokinetic and toxicity profiles for the target compound are uncharacterized.
- Design Opportunities : Hybridizing the azepane group with bioactive moieties (e.g., morpholine in ) could optimize target selectivity.
Q & A
Q. What are the recommended synthetic pathways for achieving high yields of the target compound?
Efficient synthesis of the compound requires multi-step reactions involving indole and piperidine/azepane derivatives. A methodology inspired by p-toluenesulfonic acid (p-TSA)-catalyzed coupling (as demonstrated for indole derivatives in ) can be adapted. Key steps include:
- Indole functionalization : Introduce the 2-(azepan-1-yl)-2-oxoethyl group via alkylation or nucleophilic substitution.
- Dione formation : Use oxidative coupling or ketone dimerization, optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side products.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, validated by TLC monitoring .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of the compound?
- 1H/13C NMR : Assign peaks by comparing with structurally similar diones (e.g., 1-(3-methoxyphenyl)-2-(pyridin-3-yl)ethane-1,2-dione in ). For example, the indolyl proton signals typically appear at δ 7.0–8.5 ppm, while carbonyl carbons resonate near δ 190–200 ppm.
- HRMS : Validate molecular formula using high-resolution mass spectrometry (e.g., [M+H]+ calculated for C27H32N3O3: 470.2392; observed deviation < 2 ppm). Cross-reference fragmentation patterns with computational predictions .
Advanced Research Questions
Q. How can computational methods (DFT, molecular dynamics) predict the compound’s reactivity and intermolecular interactions?
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites. Compare with Hirshfeld surface analysis (as in ) to identify dominant interactions (e.g., C–H···O, π-π stacking) .
- Solvent Effects : Simulate solvation free energy in polar aprotic solvents (e.g., DMSO) using COSMO-RS to predict solubility and stability .
Q. What experimental and computational strategies resolve contradictions in crystallographic data for this compound?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in chloroform/methanol). Refine data with SHELXL, ensuring R-factor < 0.05 (as in ). Compare bond lengths/angles with DFT-optimized structures to identify discrepancies (e.g., C–C bond deviations > 0.02 Å suggest lattice strain) .
- Thermal analysis : Perform DSC/TGA to correlate crystallographic stability with thermal decomposition profiles .
Q. How do intermolecular interactions influence the compound’s crystal packing and physicochemical properties?
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., % contact surfaces for H-bonding vs. van der Waals forces) using CrystalExplorer. For piperidine/azepane derivatives, C–H···O interactions often dominate (e.g., 35–40% contribution, as in ).
- Powder XRD : Compare experimental diffractograms with Mercury-generated simulations to validate polymorphic purity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
